Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

3-(piperidin-1-yl)methylaniline structure
93138-55-7 structure
3-(piperidin-1-yl)methylaniline
93138-55-7
C12H18N2
190.284722805023
MFCD04114502
802817
6484331

3-(piperidin-1-yl)methylaniline Properties

Names and Identifiers

    • 3-(Piperidin-1-ylmethyl)aniline
    • 3-(1-Piperidylmethyl)aniline
    • [3-(Piperidin-1-ylmethyl)phenyl]amine
    • Benzenamine,3-(1-piperidinylmethyl)-
    • C12H18N2
    • 3-(PIPERIDYLMETHYL)ANILINE
    • 3-(Piperidylmethyl)phenylamine
    • BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
    • 3-(1-piperidinylmethyl)aniline
    • 3-(PIPERIDINYLMETHYL)ANILINE
    • 3-piperidinomethyl-aniline
    • 3-Piperidin-1-ylmethyl-aniline
    • SEJNYLBEEMVJNN-UHFFFAOYSA-N
    • HMS1699N04
    • 3-[(piperidin-1-yl)methyl]aniline
    • 1-(3-AMINOBENZYL)PIPERIDINE
    • 3-(1-Piperidinylmethyl)benzenamine (ACI)
    • Piperidine, 1-(m-aminobenzyl)- (7CI)
    • 3-(Piperidinomethyl)aniline
    • SY002218
    • DTXSID70424451
    • MFCD04114502
    • SCHEMBL923368
    • 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
    • ALBB-021925
    • AB18463
    • BBL030221
    • EN300-36760
    • STL257350
    • 3-(Piperidin-1-yl)methylphenylamine
    • AKOS000160437
    • CCG-356067
    • 93138-55-7
    • F8880-4654
    • AS-31265
    • AC-2583
    • Z285162812
    • +Expand
    • MFCD04114502
    • SEJNYLBEEMVJNN-UHFFFAOYSA-N
    • 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
    • NC1C=C(CN2CCCCC2)C=CC=1

Computed Properties

  • 190.14700
  • 1
  • 2
  • 2
  • 190.147
  • 14
  • 164
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.5
  • 29.3

Experimental Properties

  • 2.77380
  • 29.26000
  • 1.589
  • 312.3℃ at 760 mmHg
  • 106 °C
  • No data available
  • 128°C
  • No data avaiable
  • 1.068

3-(piperidin-1-yl)methylaniline Security Information

3-(piperidin-1-yl)methylaniline Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(piperidin-1-yl)methylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IGC-1g
3-(Piperidin-1-ylmethyl)aniline
93138-55-7 95%
1g
$43.00 2024-04-20
A2B Chem LLC
AB63084-250mg
3-(Piperidin-1-ylmethyl)aniline
93138-55-7 95%
250mg
$31.00 2024-07-18
Aaron
AR003IOO-100mg
3-(Piperidin-1-ylmethyl)aniline
93138-55-7 95%
100mg
$28.00 2024-07-18
abcr
AB216762-1 g
3-(1-Piperidinylmethyl)aniline; 95%
93138-55-7
1g
€88.60 2023-05-20
Alichem
A129005712-25g
3-(Piperidin-1-ylmethyl)aniline
93138-55-7 97%
25g
$394.32 2023-08-31
Ambeed
A412072-5g
3-(1-Piperidylmethyl)aniline
93138-55-7 98%
5g
$118.0
Apollo Scientific
OR6791-1g
3-[(Piperidin-1-yl)methyl]aniline
93138-55-7 97%
1g
£54.00 2024-07-28
Chemenu
CM180575-25g
[3-(Piperidin-1-ylmethyl)phenyl]amine
93138-55-7 95+%
25g
$348 2021-08-05
Crysdot LLC
CD11010875-25g
3-(Piperidin-1-ylmethyl)aniline
93138-55-7 97%
25g
$372 2024-07-19
Enamine
EN300-36760-0.05g
3-[(piperidin-1-yl)methyl]aniline
93138-55-7 95%
0.05g
$19.0 2023-04-20

3-(piperidin-1-yl)methylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Tetrahydrofuran ;  30 - 60 min, rt
Reference
Preparation of hydrazonodiaminopyrazoles with antiproliferative activity.
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  3 atm, 45 - 50 °C
Reference
Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ,  Tetrahydrofuran ;  15 min, rt
Reference
Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity.
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  1 h, reflux
Reference
Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents
Zuo, Sai-Jie; Zhang, Sai; Mao, Shuai; Xie, Xiao-Xiao; Xiao, Xue; et al, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  45 min, reflux
Reference
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  45 min, reflux
Reference
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 9, 0 °C
Reference
A Convenient and General Reduction of Amides to Amines with Low-Valent Titanium
Zhang, Tongxin; Zhang, Yan; Zhang, Weixi; Luo, Meiming, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dimethylamine ,  Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ;  18 h, rt; 10 h, rt
Reference
An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines
Pete, Bela; Szantay, Csaba, ARKIVOC (Gainesville, 2008, (6), 78-83

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  3 h, rt → reflux
Reference
Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  rt; heated; 15 min, rt
Reference
Preparation of indole amino acid derivatives as somatostatin agonists or antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists.
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Reference
Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists.
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions
, World Intellectual Property Organization, , ,

3-(piperidin-1-yl)methylaniline Raw materials

3-(piperidin-1-yl)methylaniline Preparation Products

3-(piperidin-1-yl)methylaniline Related Literature

93138-55-7 (3-(piperidin-1-yl)methylaniline) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline
A844456
99%
5g
327.0